2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-bromoacetophenone with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular pathways, resulting in the desired biological effect. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- 2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- 2-(4-Fluorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Uniqueness
2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14BrN3O |
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Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H14BrN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-4-6-11(16)7-5-10/h4-8,18H,3H2,1-2H3 |
InChI Key |
ZIKKOPULQCJPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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